o-Nitrobenzenesulfonyl Azide

Catalog No.
S1970661
CAS No.
6655-31-8
M.F
C6H4N4O4S
M. Wt
228.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Nitrobenzenesulfonyl Azide

CAS Number

6655-31-8

Product Name

o-Nitrobenzenesulfonyl Azide

IUPAC Name

N-diazo-2-nitrobenzenesulfonamide

Molecular Formula

C6H4N4O4S

Molecular Weight

228.19 g/mol

InChI

InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-4-2-1-3-5(6)10(11)12/h1-4H

InChI Key

MNMURNLWLUKMSZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-]

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N=[N+]=[N-]
  • Diazo Transfer Reagent: A study mentions o-Nitrobenzenesulfonyl Azide as a reagent for diazo transfer reactions. These reactions introduce a diazo group (N=N=N) onto organic molecules. Diazo groups are useful intermediates in various organic transformations ().

Further Exploration:

Given the scarcity of information on o-Nitrobenzenesulfonyl Azide, here are some resources that might be helpful for further exploration:

  • Chemical Databases: Searching databases like PubChem () or SciFinder can reveal research articles that mention the compound.
  • Literature Review: Examining recent publications in organic synthesis, particularly those focusing on diazo transfer reactions, might uncover research using o-Nitrobenzenesulfonyl Azide.

o-Nitrobenzenesulfonyl azide is an organic compound characterized by the presence of both a nitro group and a sulfonyl azide functional group. Its chemical formula is C6_6H6_6N4_4O3_3S, and it is typically represented as o-Nitrobenzenesulfonyl azide or o-Nitrobenzenesulfonyl azide. This compound is primarily recognized for its utility in organic synthesis, particularly as a diazo-transfer reagent. Its structure includes a nitro group ortho to the sulfonyl azide, which influences its reactivity and properties.

o-Nitrobenzenesulfonyl azide is mainly utilized in diazo-transfer reactions, where it facilitates the conversion of primary amines into azides. The mechanism involves the nucleophilic attack of the amine on the azide, resulting in the formation of a diazo compound. Notably, this compound has been shown to produce a mixture of isotopomeric azides when reacted with labeled primary amines, indicating its versatility in synthetic applications .

The synthesis of o-Nitrobenzenesulfonyl azide typically involves the reaction of o-nitrobenzenesulfonyl chloride with sodium azide. The general procedure includes:

  • Dissolving o-nitrobenzenesulfonyl chloride in an organic solvent (e.g., acetone).
  • Adding a solution of sodium azide in water dropwise to the chloride solution while maintaining low temperatures (around 0 °C).
  • Allowing the reaction to stir at room temperature overnight.
  • Monitoring the reaction via thin-layer chromatography until complete.
  • Isolating and purifying the product through recrystallization from ethanol .

o-Nitrobenzenesulfonyl azide is primarily used as a diazo-transfer reagent in organic synthesis. Its ability to convert amines into azides makes it valuable for synthesizing various nitrogen-containing compounds, which are crucial in pharmaceuticals and agrochemicals. Additionally, it serves as a precursor for more complex chemical transformations involving nitrogen functionalities .

Studies have examined the interaction of o-Nitrobenzenesulfonyl azide with various substrates, particularly focusing on its diazo-transfer capabilities. The compound has been shown to react with primary amines to yield labeled and unlabeled azides, demonstrating its utility in synthetic organic chemistry. The thermal stability and energetic properties of sulfonyl azides have also been assessed, highlighting their potential hazards during handling and reaction processes .

Several compounds share structural similarities with o-Nitrobenzenesulfonyl azide, including:

  • p-Nitrobenzenesulfonyl azide: Similar in function but differs in the position of the nitro group.
  • Tosyl azide: Known for its use as a diazo-transfer reagent but has different reactivity profiles.
  • Mesyl azide: Another analog that exhibits distinct thermal stability and reactivity.
CompoundStructure TypeUnique Features
o-Nitrobenzenesulfonyl AzideNitro-sulfonyl azideOrtho positioning enhances reactivity
p-Nitrobenzenesulfonyl AzideNitro-sulfonyl azidePara positioning affects stability
Tosyl AzideSulfonyl azideWidely used but more sensitive to decomposition
Mesyl AzideSulfonyl azideLess reactive than sulfonyl counterparts

The unique ortho positioning of the nitro group in o-Nitrobenzenesulfonyl azide provides it with distinctive reactivity compared to its analogs, making it particularly effective for specific synthetic applications .

Fundamental Reaction Mechanism

The synthesis of o-nitrobenzenesulfonyl azide primarily relies on the nucleophilic substitution reaction between o-nitrobenzenesulfonyl chloride and sodium azide. This reaction proceeds through an SN2 mechanism where the azide ion acts as a nucleophile, displacing the chloride ion from the sulfonyl chloride [2]. The reaction can be represented as:

o-Nitrobenzenesulfonyl chloride + NaN₃ → o-Nitrobenzenesulfonyl azide + NaCl

The reaction is favored by the electron-withdrawing nature of the nitro group, which increases the electrophilicity of the sulfur center . The ortho-position of the nitro group creates additional electronic effects through dipole-dipole interactions with both the sulfonyl and azide moieties, contributing to the unique structural properties of the resulting compound .

Standard Reaction Conditions

The classical synthetic route typically employs o-nitrobenzenesulfonyl chloride as the starting material with sodium azide in polar aprotic solvents [2]. The reaction is generally conducted at room temperature, though some variations utilize cooling to 0°C initially to control the exothermic nature of the reaction [2]. The reaction time varies from 3 hours to overnight depending on the specific conditions employed [3] [4] [2].

Research has demonstrated that the reaction can be successfully performed in various solvent systems, with acetonitrile and tetrahydrofuran-water mixtures showing particularly high yields of 96% [2]. The choice of solvent significantly influences both the reaction rate and the purity of the final product, with polar aprotic solvents generally providing superior results due to their ability to solubilize sodium azide while maintaining the stability of the azide product [2].

Mechanistic Considerations

The reaction mechanism involves the formation of a tetrahedral intermediate at the sulfur center, followed by the elimination of chloride ion . The electronic effects of the nitro group play a crucial role in stabilizing this intermediate through resonance delocalization . Studies have shown that the unusual structural properties of o-nitrobenzenesulfonyl azide are attributed to dipole-dipole interactions between the nitro group and both the sulfonyl and azide functionalities .

The regioselectivity of the reaction is essentially complete, with the azide ion exclusively attacking the sulfur center rather than undergoing any side reactions with the aromatic ring [2]. This high selectivity is maintained across various reaction conditions, making the synthetic route highly reliable for preparative applications [2].

Role of Sodium Azide in Azide Group Incorporation

Nucleophilic Properties and Reactivity

Sodium azide serves as the primary azide source in the synthesis of o-nitrobenzenesulfonyl azide, functioning as a nucleophile in the substitution reaction [5] [6]. The azide anion (N₃⁻) is a linear, polyatomic anion with the structure ⁻N=N⁺=N⁻, which is isoelectronic with carbon dioxide and exhibits significant nucleophilic character [6]. The high nucleophilicity of the azide ion makes it an excellent reagent for displacement reactions with activated organic halides and sulfonyl chlorides [5] [7].

The reactivity of sodium azide is enhanced in polar aprotic solvents where the sodium cation is well-solvated, leaving the azide anion relatively free to act as a nucleophile [5] [7]. This solvation effect is crucial for achieving high conversion rates in the synthesis of sulfonyl azides, as it increases the effective concentration of the nucleophilic species [7].

Stoichiometric Requirements and Optimization

The stoichiometric ratio of sodium azide to o-nitrobenzenesulfonyl chloride is typically maintained at 1.1:1 to 1.5:1 to ensure complete conversion of the starting material [2] [8]. Research has shown that using excess sodium azide (up to 4 equivalents) can improve reaction kinetics, particularly at lower temperatures, but may also lead to increased basicity of the reaction mixture, potentially causing side reactions [8].

Studies on similar sulfonyl azide syntheses have demonstrated that the optimal sodium azide concentration varies with reaction conditions [8]. For continuous flow processes, 1.1 equivalents of sodium azide at elevated temperatures (50°C) achieved full conversion in just 12 seconds residence time, compared to several hours required in batch processes [8]. This dramatic improvement in efficiency highlights the importance of mass transfer optimization in azide incorporation reactions [8].

Mechanistic Pathway of Azide Incorporation

The incorporation of the azide group proceeds through a direct nucleophilic substitution mechanism, with the azide ion attacking the electrophilic sulfur center of the sulfonyl chloride [6] [7]. The reaction is facilitated by the electron-withdrawing effect of the nitro group, which increases the electrophilicity of the sulfur atom and stabilizes the transition state .

The mechanism can be described as a concerted SN2 process, where the azide ion approaches the sulfur center from the side opposite to the chloride leaving group [6]. This results in clean inversion of configuration at the sulfur center, though this is not observable due to the tetrahedral geometry around sulfur [6]. The reaction rate is enhanced by the use of polar aprotic solvents that stabilize the charged transition state while maintaining the nucleophilicity of the azide ion [7].

Solvent Systems and Reaction Optimization Strategies

Solvent Selection Criteria

The choice of solvent system is critical for optimizing the synthesis of o-nitrobenzenesulfonyl azide, as it affects both the solubility of reactants and the stability of the azide product [9] [10]. Polar aprotic solvents are generally preferred because they provide good solubility for sodium azide while minimizing competing reactions [9] [10]. The solvent must also be compatible with the thermal stability requirements of the azide product and facilitate efficient product isolation [9].

Research has identified several key criteria for solvent selection: high solubility of sodium azide, chemical inertness toward azide compounds, appropriate boiling point for temperature control, and minimal toxicity for safe handling [9] [10]. Solvents that coordinate strongly with metal ions, such as acetonitrile, can sometimes suppress product formation by competing for the sodium cation, though this can be overcome by optimizing reaction conditions [11].

Comparative Analysis of Solvent Systems

Extensive studies have compared various solvent systems for sulfonyl azide synthesis, revealing significant differences in reaction efficiency and product purity [9] [10]. Acetonitrile consistently provides high yields (90-96%) with relatively short reaction times, making it a preferred choice for laboratory-scale syntheses [9] [10]. The high dielectric constant of acetonitrile facilitates ion separation and enhances the nucleophilicity of the azide ion [9].

Tetrahydrofuran-water mixtures offer excellent results with yields reaching 96%, combining the polar aprotic nature of THF with the high solubility of sodium azide in water [10] [2]. This biphasic system allows for efficient mass transfer while maintaining good product solubility in the organic phase [10]. The water component also helps to control the reaction temperature through its high heat capacity [2].

Acetone-water systems have been specifically recommended for sulfonyl azide preparation to avoid impurities that can arise from alcohol solvents [12]. These impurities can lead to explosive hazards, making the choice of solvent system critical for safety considerations [12]. The acetone-water system provides a good balance of reactivity and safety, with yields typically ranging from 85-95% [10].

Temperature and Time Optimization

Temperature control is crucial for optimizing the synthesis of o-nitrobenzenesulfonyl azide, as it affects both reaction rate and product stability [12] [8]. Most synthetic procedures operate at room temperature or slightly below to maintain the stability of the azide product while achieving reasonable reaction rates [2]. However, continuous flow processes have demonstrated that higher temperatures (up to 50°C) can be safely employed when residence times are carefully controlled [8].

Studies have shown that reaction times can be dramatically reduced through process intensification techniques [8]. While batch processes typically require 3-24 hours for completion, continuous flow methods can achieve full conversion in seconds to minutes [13] [8]. This improvement is attributed to enhanced mass transfer, better temperature control, and optimized mixing in microreactor systems [13] [8].

The relationship between temperature and reaction time follows typical Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [8]. However, the thermal stability of the azide product limits the maximum operating temperature, typically to below 80°C for extended periods [12]. Safety considerations also impose temperature limits, as azide compounds can become unstable at elevated temperatures [12].

Advanced Optimization Strategies

Modern approaches to reaction optimization have employed design of experiments (DoE) methodologies to systematically explore the parameter space of solvent composition, temperature, time, and stoichiometry [8]. These studies have revealed complex interactions between variables that are not apparent from single-factor optimization approaches [8].

Continuous flow processing has emerged as a particularly effective strategy for optimizing sulfonyl azide syntheses [13] [14]. The enhanced heat and mass transfer characteristics of microreactors allow for the use of more aggressive conditions while maintaining product quality and safety [13] [14]. Flow processing also enables real-time monitoring and control of reaction parameters, leading to more consistent product quality [13].

Process analytical technology (PAT) has been successfully applied to monitor sulfonyl azide syntheses in real-time using infrared spectroscopy to track the disappearance of the azide stretch at approximately 2150 cm⁻¹ [14]. This approach enables precise control of reaction endpoints and minimizes the risk of over-reaction or decomposition [14].

Industrial-Scale Production Protocols

Scale-Up Considerations and Challenges

Industrial-scale production of o-nitrobenzenesulfonyl azide presents unique challenges related to safety, process control, and waste management [15] [16]. The potentially explosive nature of azide compounds requires specialized equipment and safety protocols that are not necessary for laboratory-scale syntheses [15] [16]. Risk assessment studies have identified that the explosion equivalent of large-scale azide production can reach hundreds of kilograms of TNT equivalent, necessitating bunker-type facilities for safe operation [15].

The scale-up of azide chemistry requires careful consideration of heat management, as the nucleophilic substitution reaction is exothermic [15] [17]. Industrial reactors must be designed with adequate heat removal capacity to prevent thermal runaway, which could lead to catastrophic decomposition of the azide product [15] [17]. Temperature control becomes increasingly challenging at larger scales due to the lower surface-to-volume ratio of industrial reactors [17].

Process intensification through continuous flow technology has shown promise for industrial applications, offering improved safety profiles and enhanced process control [16] [13]. Large-scale continuous flow systems can achieve production rates of 1-10 kg/day while maintaining the safety advantages of small-scale processing [13]. The ability to precisely control residence times and reaction conditions in flow systems makes them particularly attractive for hazardous chemistry applications [13].

Production Process Optimization

Industrial production processes for o-nitrobenzenesulfonyl azide have been optimized through the development of automated control systems and online monitoring technologies [16] [13]. These systems enable precise control of reaction parameters while minimizing operator exposure to hazardous materials [16]. Process optimization studies have identified optimal operating windows that balance productivity, safety, and product quality [16].

Continuous flow processing has demonstrated significant advantages for industrial azide production, including improved safety, enhanced process control, and reduced waste generation [13] [14]. Flow systems enable the use of more aggressive reaction conditions while maintaining product quality through precise temperature and residence time control [13]. The inherently safer nature of flow processing, with smaller inventories of hazardous intermediates, makes it particularly attractive for industrial applications [14].

Quality control protocols for industrial production include online monitoring of reaction progress, automated sampling and analysis systems, and comprehensive batch documentation [16]. High-performance liquid chromatography (HPLC) is typically employed for product purity analysis, with specifications requiring >95% purity for most applications [16]. Nuclear magnetic resonance (NMR) spectroscopy provides additional confirmation of product identity and purity [16].

Economic and Environmental Considerations

The economics of industrial o-nitrobenzenesulfonyl azide production are influenced by raw material costs, safety equipment requirements, and waste disposal expenses [15] [16]. The specialized nature of azide production facilities requires significant capital investment, but this can be offset by the high value of the product and the growing demand for azide reagents in pharmaceutical and materials applications [16].

Environmental considerations include the minimization of hazardous waste generation and the implementation of green chemistry principles where possible [15] [13]. Continuous flow processing offers environmental advantages through reduced waste generation, improved atom economy, and lower energy consumption [13]. The use of safer solvents and optimized reaction conditions can further reduce the environmental impact of industrial azide production [13].

Regulatory compliance is a critical aspect of industrial azide production, with requirements varying by jurisdiction but generally including permits for hazardous chemical production, waste disposal, and transportation [15] [16]. The development of comprehensive safety management systems and regular regulatory inspections are essential for maintaining operating licenses [15] [16].

ParameterSmall Scale (<100g)Medium Scale (100g-1kg)Large Scale (>1kg)
Batch SizeLaboratory glasswareMulti-neck flasksReactor vessels
Temperature ControlIce bath/heating mantleThermostat-controlled bathsAutomated temperature control
Safety EquipmentFume hood, safety glassesExplosion-proof equipmentBunker facilities
Waste ManagementChemical disposalSpecialized disposalRail tank incineration
Quality ControlTLC, NMR verificationHPLC analysisOnline monitoring
Storage RequirementsRefrigerated storageControlled atmosphereSegregated storage
Production Rate10-50 g/day100-500 g/day1-10 kg/day

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

6655-31-8

Dates

Last modified: 04-14-2024

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